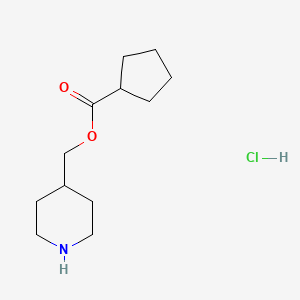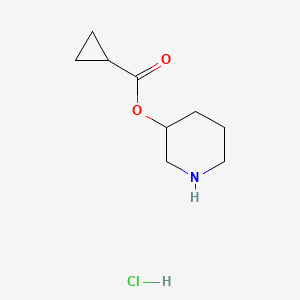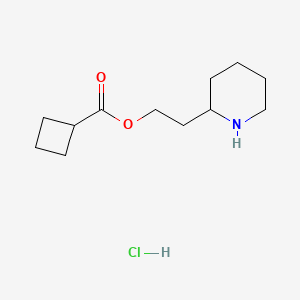
4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride consists of 12 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The average mass of the molecule is 247.762 Da, and the monoisotopic mass is 247.133911 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H22ClNO2 and a molecular weight of 247.76 g/mol.Scientific Research Applications
Sigma-Selective Compounds
A study synthesized a series of 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, evaluating their affinity at sigma 1 and sigma 2 sites. These compounds, related to 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride, were potent sigma ligands, with significant implications for understanding sigma recognition site biology and potentially aiding in the development of treatments targeting these sites (Hudkins, Mailman, & DeHaven-Hudkins, 1994).
Crystal and Molecular Structure Analysis
In another study, the crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride, closely related to the compound , was characterized using X-ray diffraction and FTIR spectrum. This research is vital for understanding the compound's structural properties, which is crucial in developing new pharmaceuticals and materials (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Estrogen Receptor Modulators
A derivative of the compound, used in a study, showed increased estrogen antagonist potency, indicating potential use in treatments for conditions sensitive to estrogen levels, such as certain cancers (Palkowitz et al., 1997).
Cytotoxic and Anticancer Agents
Research on 4-piperidinyl derivatives revealed their potential as novel classes of cytotoxic agents, offering avenues for cancer therapy development (Dimmock et al., 1998).
Acetylcholinesterase Inhibitors
Compounds related to this compound have been evaluated for their anti-acetylcholinesterase activity, showing potential in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1992).
Cytochrome P450 Enzymes and Drug Metabolism
A study investigated the role of Cytochrome P450 enzymes in metabolizing related compounds, providing crucial insights into drug metabolism and interactions (Sasaki et al., 2001).
Learning and Memory Modulation
Research on compounds structurally similar to this compound found that they could impact learning and memory, suggesting potential applications in cognitive disorders (Marchetti et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
piperidin-4-ylmethyl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(11-3-1-2-4-11)15-9-10-5-7-13-8-6-10;/h10-11,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYCUPTXDKROMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-40-6 | |
| Record name | Cyclopentanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)

![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)
![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)
![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)

![Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1397320.png)

